molecular formula C24H23ClN6O B2444746 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1049457-10-4

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2444746
CAS No.: 1049457-10-4
M. Wt: 446.94
InChI Key: HOFCXZNGXNLSDQ-UHFFFAOYSA-N
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Description

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C24H23ClN6O and its molecular weight is 446.94. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O/c25-20-8-10-21(11-9-20)31-23(26-27-28-31)17-29-12-14-30(15-13-29)24(32)16-19-6-3-5-18-4-1-2-7-22(18)19/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCXZNGXNLSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule that belongs to the class of tetrazoles and piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22ClN5O\text{C}_{21}\text{H}_{22}\text{ClN}_{5}\text{O}

This structure includes a tetrazole ring, a piperazine moiety, and a naphthalene unit, which are crucial for its biological activity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds containing tetrazole and piperazine structures. For instance, a related compound demonstrated significant anti-ischaemic activity in animal models, prolonging survival times during acute cerebral ischaemia . The mechanism behind this activity may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Research indicates that modifications in the tetrazole and naphthalene components can enhance cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure exhibited an IC50 value of less than 10 µM against several cancer types, indicating potent antiproliferative effects .

Data Tables

Biological Activity IC50 (µM) Cell Line Reference
Anticancer Activity<10Various Cancer Cell Lines
Neuroprotective ActivityN/AMouse Model

Case Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of similar tetrazole compounds, researchers found that administration significantly reduced neuronal death in models of ischemia. The mechanism was attributed to enhanced antioxidant defenses and modulation of apoptotic pathways.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of structurally related compounds. The results showed that compounds with structural similarities to this compound displayed significant cytotoxicity against breast cancer cells with an IC50 value of 7 µM. The study emphasized the importance of the piperazine and tetrazole moieties in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has shown that compounds containing tetrazole rings exhibit significant anticonvulsant properties. The structure of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone suggests it may interact with neurotransmitter systems, potentially modulating excitatory and inhibitory signals in the brain.

A study on tetrazole derivatives indicated that specific substitutions on the tetrazole ring could enhance anticonvulsant activity, making this compound a candidate for further investigation in epilepsy treatments .

Table 1: Anticonvulsant Activity of Tetrazole Derivatives

CompoundEffective Dose (mg/kg)Toxic Dose (mg/kg)Protection Index
Compound A18.4170.29.2
Compound B24.3888.233.6
1-(4-chlorophenyl)-...TBDTBDTBD

Analgesic and Anti-inflammatory Properties

The presence of the piperazine moiety in the compound may contribute to analgesic effects, as similar structures have been reported to exhibit pain-relieving properties. A related study on triazole derivatives demonstrated significant anti-inflammatory effects, suggesting that modifications to the tetrazole structure could yield similar results .

Case Study: Triazole Derivative LQFM-096
In a study evaluating the analgesic effects of a triazole derivative, researchers found that the compound significantly reduced pain responses in animal models . This highlights the potential for tetrazole derivatives like this compound to be developed as novel analgesics.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has indicated that tetrazoles can exhibit activity against various bacterial strains, which is essential in addressing antibiotic resistance.

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus0.09 µg/mL
Compound DE. coliTBD
1-(4-chlorophenyl)-...TBDTBD

Q & A

Basic: What synthetic methodologies are employed for this compound?

Answer:
The synthesis involves multi-step reactions, typically including nucleophilic substitutions and coupling reactions. For example:

  • Step 1: Reacting intermediates (e.g., substituted chlorobenzoyl chlorides) with piperazine derivatives under heterogeneous catalysis (e.g., 10 wt% Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
  • Step 2: Monitoring reaction progress via TLC, followed by purification through recrystallization in aqueous acetic acid .
  • Key Parameters: Catalyst concentration, solvent polarity, and reflux duration (often 4–12 hours) significantly impact yield and purity .

Basic: How is structural characterization performed?

Answer:

  • NMR Spectroscopy: Aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.2 ppm) confirm substitution patterns .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • ESI-HRMS: Validates molecular mass with <3 ppm error (e.g., m/z 558.08339 for derivatives) .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Multi-Technique Validation: Cross-check with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Impurity Analysis: Use preparative HPLC to isolate by-products and identify structural deviations .

Advanced: How to design experiments to evaluate bioactivity (e.g., antimicrobial)?

Answer:

  • In Vitro Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Molecular Docking: Predict interactions with targets (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock .
  • Control Compounds: Compare with known benzothiazole derivatives (e.g., 5-chloro-4-methylbenzo[d]thiazole analogs) to establish structure-activity trends .

Advanced: How to optimize reaction yields for derivatives with tetrazole moieties?

Answer:

  • Catalyst Screening: Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15) in PEG-400 or DMF .
  • Solvent Optimization: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Advanced: How to address conflicting structure-activity relationship (SAR) data?

Answer:

  • 3D-QSAR Models: Use Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic fields influencing bioactivity .
  • Pharmacophore Alignment: Overlay active conformers with antagonists (e.g., SR141716) to identify critical binding motifs (e.g., chlorophenyl groups) .
  • Functional Group Scanning: Synthesize analogs with substituent variations (e.g., trifluoromethyl vs. methoxy) to isolate activity drivers .

Basic: What are common impurities during synthesis, and how are they removed?

Answer:

  • By-Products: Unreacted chlorobenzoyl chlorides or dimerized intermediates.
  • Purification: Recrystallization in hot ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • TLC Monitoring: Use mobile phases like chloroform:methanol (9:1) to track reaction completion .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Fluorescent Probes: Label the compound with BODIPY or FITC for confocal microscopy .
  • Competitive Binding Assays: Displace radiolabeled ligands (e.g., [³H]CP55940) in membrane preparations .
  • Gene Knockdown: Use siRNA targeting suspected receptors (e.g., CB1) to confirm pathway specificity .

Basic: What solvents and storage conditions preserve compound stability?

Answer:

  • Storage: -20°C in amber vials under argon to prevent oxidation.
  • Solubility: DMSO (for biological assays) or chloroform (for synthetic steps) .
  • Stability Testing: Monitor degradation via HPLC over 30 days under varying pH/temperature .

Advanced: How to integrate computational modeling into SAR studies?

Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding poses with CB1 receptors, focusing on piperazine and tetrazole interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability .
  • Free Energy Calculations: Compute binding affinities (ΔG) via MM-PBSA for lead optimization .

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